molecular formula C10H12F3N3O2 B2890936 Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2248294-74-6

Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2890936
CAS No.: 2248294-74-6
M. Wt: 263.22
InChI Key: IBHDRURNHVIRKV-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines has been developed using solvent-free sequential multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones .


Molecular Structure Analysis

The structure of the isolated products was established on the basis of NMR (1H, 13C, and 19F) and IR spectral data . The NMR spectrum of a similar compound showed specific peaks corresponding to the different types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the melting point of a similar compound was reported to be 289 °C . The yield of the synthesis was reported to be 90% .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Similar compounds have shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Therefore, this compound could potentially be developed as a therapeutic agent for various diseases.

Properties

IUPAC Name

methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18-2/h4-5,7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHDRURNHVIRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)OC)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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